3-氟苄基氯化镁

描述

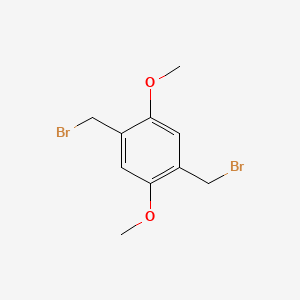

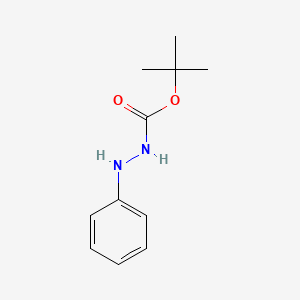

3-Fluorobenzylmagnesium chloride is a chemical compound with the molecular formula C7H6ClFMg . It is also known by other names such as MFCD01319899 and SCHEMBL1003357 . The compound has a molecular weight of 168.88 g/mol .

Molecular Structure Analysis

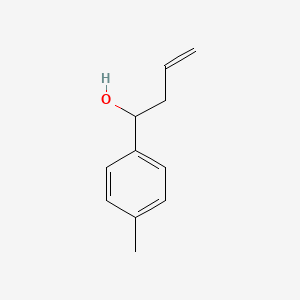

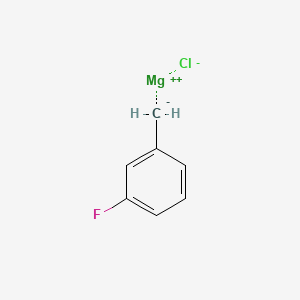

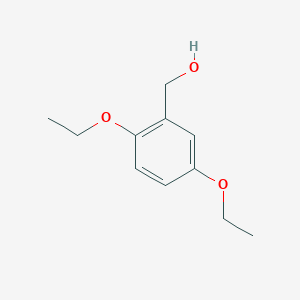

The molecular structure of 3-Fluorobenzylmagnesium chloride consists of a benzene ring with a fluorine atom and a methanidyl group attached to it . The methanidyl group is further connected to a magnesium ion, which is also bonded to a chloride ion . The InChI representation of the compound isInChI=1S/C7H6F.ClH.Mg/c1-6-3-2-4-7 (8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 . Physical And Chemical Properties Analysis

3-Fluorobenzylmagnesium chloride has several computed properties. It has a molecular weight of 168.88 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are both 167.9992477 g/mol . The compound has a topological polar surface area of 0 Ų, a heavy atom count of 10, and a formal charge of 0 . It has a complexity of 80 and is composed of 3 covalently-bonded units .科学研究应用

有机合成

3-氟苄基氯化镁: 是一种在有机合成中,特别是在碳-碳键形成中具有重要价值的试剂。它作为格氏试剂,对于合成各种有机化合物至关重要。 它用于将 3-氟苄基引入分子中,这对于合成药物和农用化学品至关重要 .

药物研究

在药物研究中,3-氟苄基氯化镁 在新药开发中发挥作用。 它将氟化芳香族化合物添加到分子框架中的能力至关重要,因为这些氟化结构可以增强潜在治疗剂的生物活性代谢稳定性.

材料科学

这种化合物也用于材料科学,特别是在开发具有特定光学或电子性能的新材料方面。 引入氟化基团可以显著改变材料的特性,使其适用于高级应用 .

环境科学

3-氟苄基氯化镁: 可用于环境科学,合成用作传感器或旨在捕获污染物的材料的一部分的化合物。 它在创建氟化有机分子中的作用可以促进更有效和选择性的环境修复技术的发展 .

分析化学

在分析化学中,3-氟苄基氯化镁 用于制备标准品和试剂,这些试剂有助于对复杂混合物进行定量和定性分析。 其一致可靠的反应确保了各种分析技术中准确的测量和检测 .

生物化学研究

该化合物在生物化学研究中得到应用,用于合成模拟或干扰生物过程的分子。 这在酶机制研究和酶抑制剂的设计中特别有用 .

食品工业

虽然不是直接添加剂或成分,但3-氟苄基氯化镁 可能参与用于食品加工或包装的化合物的合成。 它的衍生物可能用于创建与食品成分具有特定相互作用的材料,以延长保质期或安全性 .

能源研究

最后,在能源研究中,3-氟苄基氯化镁 可用于合成构成太阳能电池、电池或其他能源相关设备的一部分的有机化合物。 氟化基团的掺入可以提高这些设备的效率和耐用性 .

安全和危害

3-Fluorobenzylmagnesium chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised against use in food, drugs, pesticides, or biocidal products .

作用机制

Target of Action

3-Fluorobenzylmagnesium chloride is a Grignard reagent, which are known for their strong nucleophilic properties . The primary targets of this compound are electrophilic carbon atoms, particularly those in carbonyl groups . The role of these targets is to accept the nucleophilic attack from the Grignard reagent, leading to the formation of new carbon-carbon bonds .

Mode of Action

The mode of action of 3-Fluorobenzylmagnesium chloride involves a nucleophilic attack on the electrophilic carbon atom of a carbonyl group . This results in the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule . The magnesium atom in the Grignard reagent forms a complex with the oxygen atom of the carbonyl group, facilitating the nucleophilic attack .

Biochemical Pathways

Grignard reagents are generally used in organic synthesis to form new carbon-carbon bonds . Therefore, it can be inferred that the compound may affect biochemical pathways involving the synthesis of complex organic molecules .

Pharmacokinetics

As a Grignard reagent, it is highly reactive and unstable in aqueous environments, which would likely limit its bioavailability . It is typically used in controlled laboratory settings rather than administered in vivo .

Result of Action

The primary result of the action of 3-Fluorobenzylmagnesium chloride is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, including pharmaceuticals and polymers . The exact molecular and cellular effects would depend on the specific reaction conditions and the other reactants involved .

Action Environment

The action of 3-Fluorobenzylmagnesium chloride is highly dependent on the environmental conditions. It is sensitive to moisture and must be handled under anhydrous conditions . The reaction typically takes place in an organic solvent, such as diethyl ether . The temperature and concentration of the reagent can also influence the reaction rate and yield .

属性

IUPAC Name |

magnesium;1-fluoro-3-methanidylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGFEBLGGYOPML-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)F.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)

![benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate](/img/structure/B1598953.png)